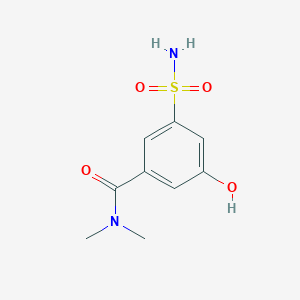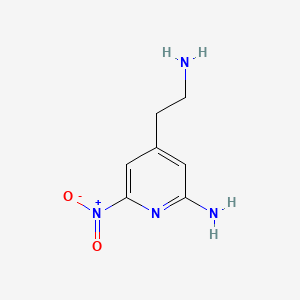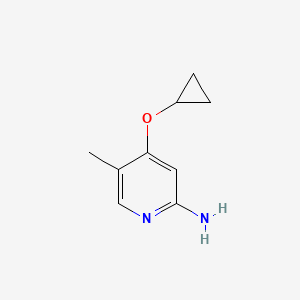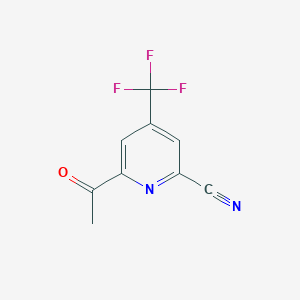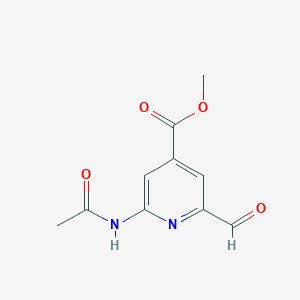
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine is a compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 5th position and an amine group at the 2nd position of the pyridine ring, with an additional pyridine ring attached at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. In this method, 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and yields the desired product in moderate to good yields .
Another method involves the chemodivergent synthesis from α-bromoketones and 2-aminopyridine. In this approach, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized under different reaction conditions. The reaction in toluene, promoted by iodine and tert-butyl hydroperoxide (TBHP), leads to the formation of N-(pyridin-2-yl)amides .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed Suzuki cross-coupling reactions is favored due to its scalability and efficiency. Additionally, the chemodivergent synthesis method can be adapted for industrial production by optimizing reaction conditions and using continuous flow reactors.
化学反応の分析
Types of Reactions
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki cross-coupling reaction, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki cross-coupling reactions.
Iodine and TBHP: Used in the chemodivergent synthesis method.
Arylboronic Acids: Reactants in the Suzuki cross-coupling reaction.
Major Products Formed
N-(Pyridin-2-yl)amides: Formed through the chemodivergent synthesis method.
Various Pyridine Derivatives: Formed through substitution and coupling reactions.
科学的研究の応用
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-Bromo-2-pyridinamine: Similar structure but lacks the additional pyridine ring.
N-(Pyridin-2-yl)amides: Structurally related compounds with varied medicinal applications.
Uniqueness
5-Bromo-N-(pyridin-3-YL)pyridin-2-amine is unique due to the presence of both a bromine atom and an additional pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H8BrN3 |
|---|---|
分子量 |
250.09 g/mol |
IUPAC名 |
5-bromo-N-pyridin-3-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8BrN3/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,(H,13,14) |
InChIキー |
PNEKIFKRJLQURN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)NC2=NC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


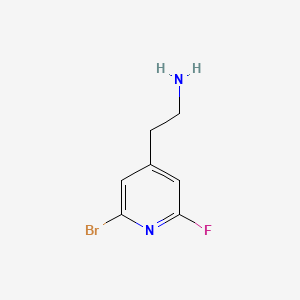
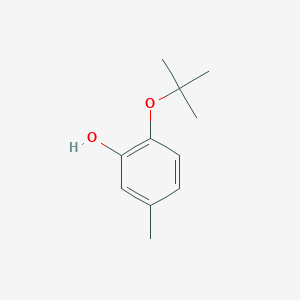
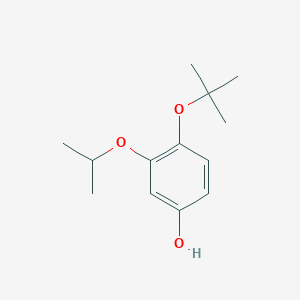
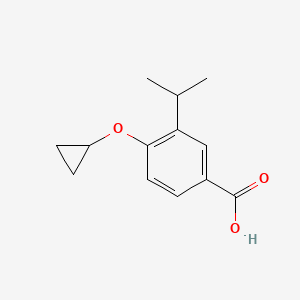
![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)
